molecular formula C21H22N6 B12346691 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12346691
M. Wt: 358.4 g/mol
InChI Key: WDVSFVPJRVJTNT-UHFFFAOYSA-N
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Description

N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group at the N6 position and the 4-methylphenyl group at the N4 position enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

This comprehensive overview highlights the significance of N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in various scientific and industrial applications

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6/c1-3-13-22-21-25-19(24-16-11-9-15(2)10-12-16)18-14-23-27(20(18)26-21)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H2,22,24,25,26)

InChI Key

WDVSFVPJRVJTNT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C

Origin of Product

United States

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